molecular formula C29H28N2O4 B11280707 7-Methyl-1-[3-(3-methylbutoxy)phenyl]-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Methyl-1-[3-(3-methylbutoxy)phenyl]-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11280707
M. Wt: 468.5 g/mol
InChI Key: NCNFXQDJKLATNR-UHFFFAOYSA-N
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Description

7-Methyl-1-[3-(3-methylbutoxy)phenyl]-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic chromenopyrrole derivative characterized by a fused tricyclic scaffold. The core structure comprises a chromene ring fused to a pyrrole-dione system, substituted at positions 1, 2, and 5. Key structural features include:

  • Position 1: A 3-(3-methylbutoxy)phenyl group, introducing lipophilic and electron-donating properties.
  • Position 7: A methyl group, enhancing steric and electronic modulation of the chromene ring.

This compound is synthesized via multi-step protocols involving cyclization and functionalization of precursor scaffolds, as exemplified in related dihydrochromeno[2,3-c]pyrrole-3,9-dione derivatives .

Properties

Molecular Formula

C29H28N2O4

Molecular Weight

468.5 g/mol

IUPAC Name

7-methyl-1-[3-(3-methylbutoxy)phenyl]-2-(4-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C29H28N2O4/c1-17(2)11-13-34-21-7-5-6-20(16-21)26-25-27(32)22-14-18(3)8-9-23(22)35-28(25)29(33)31(26)24-15-19(4)10-12-30-24/h5-10,12,14-17,26H,11,13H2,1-4H3

InChI Key

NCNFXQDJKLATNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC=CC(=C4)C)C5=CC(=CC=C5)OCCC(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 7-METHYL-1-[3-(3-METHYLBUTOXY)PHENYL]-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core chromeno[2,3-c]pyrrole structure, followed by the introduction of the methyl, methoxy, and pyridinyl groups through various substitution reactions. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

    Oxidation: The presence of multiple functional groups allows for selective oxidation reactions, which can be used to modify the compound’s properties.

    Reduction: Reduction reactions can be employed to alter the oxidation state of specific functional groups within the molecule.

    Substitution: Various substitution reactions can be performed to introduce or replace functional groups, allowing for the synthesis of derivatives with different properties.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for studying biochemical pathways.

    Medicine: The compound’s potential biological activity could be explored for developing new therapeutic agents.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 7-METHYL-1-[3-(3-METHYLBUTOXY)PHENYL]-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE exerts its effects is not fully understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions could modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against related chromenopyrrole derivatives. Below is a comparative analysis based on substituent variations, synthetic yields, and physicochemical properties:

Table 1: Substituent Comparison of Selected Chromenopyrrole Derivatives

Compound Name R1 (Position 1) R2 (Position 2) R7 (Position 7) Molecular Weight (g/mol)
Target Compound 3-(3-methylbutoxy)phenyl 4-methylpyridin-2-yl Methyl ~449.5*
1-(4-Fluorophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 4-fluorophenyl 4-methylpyridin-2-yl Methyl 417.41
2-[3-(Dimethylamino)propyl]-6-methoxy-1-(4-tert-butylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 4-tert-butylphenyl 3-(dimethylamino)propyl Methoxy (at R6) 476.60
2-alkyl-1-aryl derivatives (general class) Aryl (e.g., phenyl) Alkyl (e.g., methyl, ethyl) Variable 350–450

*Calculated based on molecular formula (C₃₂H₃₁N₂O₄).

Key Findings:

Methoxy or dimethylaminoalkyl substituents (e.g., in ) improve solubility via polar interactions, though at the cost of reduced membrane permeability.

Synthetic Yields: Derivatives with simple alkyl/aryl groups (e.g., 2-phenyl analogs) are synthesized in moderate yields (50–70%) under standard conditions . Complex substituents (e.g., 3-(dimethylamino)propyl in ) require optimized protocols, often resulting in lower yields (30–45%) due to steric hindrance .

Structural Flexibility: The pyridine ring at R2 (target compound and ) stabilizes planar conformations, favoring intercalation with biological targets.

Research Implications and Limitations

Existing evidence highlights the critical role of:

  • Substituent Engineering : Tailoring R1 and R2 groups to modulate bioavailability and target engagement .
  • Synthetic Optimization : Leveraging methodologies from Vydzhak and Panchishin (e.g., hydrazine-mediated cyclization ) to improve yields.

Biological Activity

7-Methyl-1-[3-(3-methylbutoxy)phenyl]-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential biological activities. Its structure suggests various pharmacological properties that may be beneficial in medicinal chemistry. This article aims to explore the biological activity of this compound, including its antimicrobial, cytotoxic, and pharmacokinetic properties.

Chemical Structure

The compound can be represented by the following structural formula:

C20H24N2O3\text{C}_{20}\text{H}_{24}\text{N}_2\text{O}_3

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar compounds in the same chemical class. For instance, derivatives of thiazolo[4,5-b]pyridine have shown significant activity against various bacterial strains:

CompoundTarget BacteriaMIC (µM)
3gPseudomonas aeruginosa0.21
3gEscherichia coli0.21
3gCandida albicans0.83

The compound demonstrated a strong inhibitory effect against both Gram-positive and Gram-negative bacteria, suggesting that this compound could be a candidate for developing new antimicrobial agents .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies have shown that certain derivatives exhibit selective toxicity towards cancer cell lines while sparing normal cells. For example:

Cell LineCompoundIC50 (µM)
HaCat (keratinocytes)3g>50
BALB/c 3T3 (fibroblasts)3g>100

These results indicate that while the compound may have some cytotoxic effects, it also shows a degree of selectivity that could be advantageous for therapeutic applications .

The mechanism by which this compound exerts its biological effects may involve interaction with specific cellular targets. Molecular docking studies suggest that it can bind effectively to enzymes such as DNA gyrase and MurD, which are critical for bacterial survival and replication. The binding interactions include hydrogen bonds and hydrophobic interactions that stabilize the compound within the active sites of these enzymes .

Pharmacokinetic Properties

Understanding the pharmacokinetic profile is essential for predicting how the compound behaves in biological systems. Key parameters include absorption, distribution, metabolism, and excretion (ADME). Preliminary studies indicate favorable drug-like properties for this compound:

ParameterValue
Lipophilicity (LogP)4.5
Solubility (mg/mL)>10
Bioavailability (%)~80

These properties suggest that this compound may have good potential for oral bioavailability and therapeutic efficacy .

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